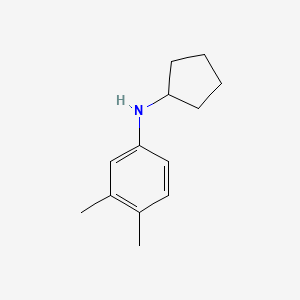

N-cyclopentyl-3,4-dimethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclopentyl-3,4-dimethylaniline |

InChI |

InChI=1S/C13H19N/c1-10-7-8-13(9-11(10)2)14-12-5-3-4-6-12/h7-9,12,14H,3-6H2,1-2H3 |

InChI Key |

OXOJKXKFEZQDRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCCC2)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N Cyclopentyl 3,4 Dimethylaniline

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are essential for elucidating the precise structure and electronic properties of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR: The proton NMR spectrum of N-cyclopentyl-3,4-dimethylaniline is expected to show distinct signals for the aromatic, cyclopentyl, N-H, and methyl protons. Based on data for 3,4-dimethylaniline (B50824) nist.gov and general knowledge of N-alkylanilines, the aromatic protons would appear as a set of multiplets in the downfield region (approx. 6.5-7.0 ppm). The two methyl groups on the benzene (B151609) ring would each produce a singlet, likely around 2.1-2.3 ppm. The cyclopentyl group would exhibit complex multiplets for its methylene (B1212753) protons, typically in the 1.4-2.0 ppm range, while the single methine proton attached to the nitrogen would be further downfield. docbrown.inforesearchgate.net The N-H proton signal is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration. libretexts.org

¹³C NMR: The carbon NMR spectrum would complement the proton data. The aromatic carbons would resonate in the 110-150 ppm region. chemicalbook.com The carbon attached to the nitrogen (C-N) would be the most downfield among the aromatic signals, likely near 145-150 ppm. researchgate.netkpi.ua The two methyl carbons on the ring would appear around 19-21 ppm. For the cyclopentyl group, the methine carbon attached to the nitrogen would be the most deshielded, appearing in the 50-60 ppm range, with the other methylene carbons resonating further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons (C₂-H, C₅-H, C₆-H) | ~6.5 - 7.0 (m) | ~113 - 138 |

| Aromatic Carbons (C₁, C₃, C₄) | - | ~128 - 148 |

| N-H Proton | Variable, broad | - |

| Cyclopentyl Methine (CH-N) | ~3.6 (m) | ~55 - 65 |

| Cyclopentyl Methylenes (CH₂) | ~1.4 - 2.0 (m) | ~23 - 35 |

| Methyl Protons (Ar-CH₃) | ~2.1 - 2.3 (s) | ~19 - 21 |

Mass Spectrometry (MS): ESI-MS, HRMS

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

ESI-MS and HRMS: For this compound (molecular formula C₁₃H₁₉N), the expected exact mass can be calculated for high-resolution mass spectrometry (HRMS). The protonated molecule [M+H]⁺ would be the ion observed in Electrospray Ionization (ESI) in positive mode. The molecular weight of C₁₃H₁₉N is approximately 189.15 g/mol . nih.gov

The fragmentation pattern in mass spectrometry is highly predictable for amines. A dominant fragmentation pathway for N-alkylanilines is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, the primary fragmentation would likely involve the loss of a C₄H₈ fragment from the cyclopentyl ring, or the loss of the entire cyclopentyl radical. Another common fragmentation in anilines is the loss of HCN. mcmaster.ca

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~189 | Molecular Ion |

| [M+H]⁺ | ~190 | Protonated Molecule (ESI) |

| [M-1]⁺ | ~188 | Loss of a hydrogen radical |

| [M-29]⁺ | ~160 | Loss of an ethyl radical from cyclopentyl ring |

| [M-69]⁺ | ~120 | Loss of cyclopentyl radical |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

FT-IR: The infrared spectrum of a secondary amine like this compound would show a characteristic N-H stretching vibration as a single, sharp band in the region of 3300-3500 cm⁻¹. libretexts.orgresearchgate.net The C-H stretching vibrations of the aromatic and aliphatic (cyclopentyl and methyl) groups would appear just above and below 3000 cm⁻¹, respectively. The C-N stretching vibration for aromatic amines is typically observed in the 1250-1360 cm⁻¹ range. libretexts.org Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. chemicalbook.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric ring breathing mode of the substituted benzene ring is often a strong band in the Raman spectrum and is sensitive to the substitution pattern. nih.gov The C-H and N-H stretching vibrations would also be observable.

Table 3: Predicted Vibrational Spectroscopy Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| N-H Bend | 1550 - 1650 | FT-IR |

| Aromatic C-N Stretch | 1250 - 1360 | FT-IR |

Electronic Absorption Spectroscopy: UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule, which are characteristic of its conjugated systems. youtube.comyoutube.com

Aniline (B41778) and its derivatives typically exhibit two main absorption bands originating from π → π* transitions of the benzene ring. libretexts.orgyoutube.com For N,N-dimethylaniline, these bands are observed around 251 nm and 293 nm. slideshare.net The substitution on the nitrogen atom and the ring can cause shifts in the wavelength of maximum absorbance (λ_max). It is expected that this compound would display a primary absorption band (related to the benzene E₂ band) around 250-265 nm and a secondary, less intense band (related to the benzene B band) at higher wavelengths, likely around 300-315 nm.

Table 4: Predicted UV-Visible Absorption Maxima (λ_max) for this compound

| Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* (Primary Band) | ~250 - 265 | Ethanol/Cyclohexane |

| π → π* (Secondary Band) | ~300 - 315 | Ethanol/Cyclohexane |

X-ray Crystallographic Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Single Crystal X-ray Diffraction Studies of this compound

As of the current literature survey, no single-crystal X-ray diffraction studies for this compound have been reported. If such a study were performed, it would reveal the precise conformation of the cyclopentyl ring relative to the plane of the dimethylaniline moiety. It would also provide accurate measurements of the C-N, C-C, and C-H bond lengths and the angles within the molecule. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H group or π-stacking between the aromatic rings, which govern the solid-state architecture. Studies on other substituted anilines have shown that the crystal packing can be influenced by such interactions. researchgate.netcambridge.orgresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which collectively determine the crystal packing. For this compound, a combination of van der Waals forces, potential weak hydrogen bonds, and π-π stacking interactions are expected to be the primary drivers of its crystal structure.

A detailed understanding of the crystal packing requires single-crystal X-ray diffraction analysis. This technique would provide precise information on bond lengths, bond angles, and the spatial arrangement of the molecules, allowing for the definitive identification and characterization of the intermolecular forces at play. Without experimental crystallographic data for this compound, the discussion of its crystal packing remains speculative and is based on the known principles of intermolecular forces in similar organic molecules. libretexts.orgharvard.edulibretexts.orgyoutube.comwikipedia.org

Chromatographic Techniques for Purity and Isomer Assessment

Chromatographic methods are indispensable for determining the purity of chemical compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method would likely be effective. nih.gov In this mode, a nonpolar stationary phase, such as C18-modified silica, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The nonpolar cyclopentyl and dimethyl-substituted phenyl groups of this compound will interact strongly with the C18 stationary phase, leading to its retention. The polarity of the mobile phase can be adjusted to control the elution time. A higher proportion of the organic solvent will decrease the retention time, while a higher proportion of water will increase it.

Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed. Gradient elution is often preferred for complex samples containing impurities with a wide range of polarities, as it can provide better resolution and shorter analysis times. Detection is typically achieved using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light. The selection of an appropriate wavelength, often around 254 nm, is crucial for achieving good sensitivity.

A hypothetical HPLC method for the analysis of this compound is presented in Table 1.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

This method would need to be optimized and validated to ensure its suitability for the routine analysis and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column contains a stationary phase that interacts with the components of the sample, leading to their separation based on their boiling points and polarities. For this compound, a nonpolar or moderately polar capillary column would likely be appropriate.

Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected. The molecular ion peak (M+) would correspond to the intact molecule. Common fragmentation pathways for N-alkylanilines include cleavage of the C-N bond and fragmentation of the alkyl substituent. The presence of the dimethylaniline moiety would also lead to specific fragment ions. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which would be the case for this compound.

A summary of expected GC-MS parameters and potential fragmentation data is provided in Table 2.

Table 2: Anticipated GC-MS Parameters and Fragmentation for this compound

| Parameter | Value |

| GC Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Scan Range | 40-400 m/z |

| Expected Molecular Ion (M+) | m/z 189 |

| Potential Key Fragments | Fragments corresponding to the loss of the cyclopentyl group, methyl groups, and cleavage of the aniline ring. |

The combination of retention time from the GC and the mass spectrum from the MS allows for the highly confident identification and quantification of this compound and any potential impurities or isomers.

Reaction Mechanisms and Chemical Transformations of N Cyclopentyl 3,4 Dimethylaniline

Electrophilic Aromatic Substitution Reactions on the Dimethylaniline Moiety

The benzene (B151609) ring of N-cyclopentyl-3,4-dimethylaniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the two methyl groups. The N-cyclopentyl group, being an alkyl group, is also electron-donating through an inductive effect. The directing influence of these substituents determines the positional selectivity of incoming electrophiles.

Nitration Reactions and Positional Selectivity

The nitration of aromatic amines is highly dependent on the reaction conditions, particularly the acidity of the medium. In the case of N,N-dimethylaniline, nitration with a mixture of concentrated nitric acid and sulfuric acid predominantly yields the meta-nitro product. researchgate.netacs.org This is because the strongly acidic conditions lead to the protonation of the nitrogen atom, forming an anilinium ion (-NHR₂⁺). This positively charged group acts as a strong electron-withdrawing and deactivating group, directing the incoming electrophile (NO₂⁺) to the meta position.

Applying this principle to this compound, direct nitration under strongly acidic conditions is expected to yield primarily the 5-nitro derivative (meta to the amino group). The two methyl groups at positions 3 and 4 of the aniline (B41778) ring will have a secondary directing effect, but the powerful deactivating effect of the anilinium ion is anticipated to be the dominant factor.

| Reactant | Reagents | Expected Major Product | Positional Selectivity Rationale |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | N-Cyclopentyl-3,4-dimethyl-5-nitroaniline | Protonation of the amine in strong acid forms an anilinium ion, which is a meta-director. |

To achieve ortho- or para-nitration, the strong activating and directing effect of the amino group must be preserved. This is typically accomplished by protecting the amino group as an amide before nitration. For instance, acylation of the amine followed by nitration and subsequent deprotection would likely lead to nitration at the positions ortho or para to the amino group that are not already substituted. Given the substitution pattern, the most likely position for nitration under these conditions would be at the 6-position (ortho to the amine) or the 2-position (ortho to the amine and one methyl group). Steric hindrance from the bulky cyclopentyl group might influence the ortho/para ratio.

Halogenation and Sulfonation Studies

Halogenation: The halogenation of anilines is generally a rapid reaction due to the strong activating nature of the amino group. chemistrysteps.com Direct bromination of aniline, for example, often leads to polysubstitution. To control the reaction and achieve monosubstitution, the reactivity of the amino group is often moderated by acetylation. chemistrysteps.com For this compound, direct halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would be expected to occur at the positions activated by the amino and methyl groups. The most probable sites for monosubstitution are the 2- and 6-positions, which are ortho to the strongly activating amino group. The steric bulk of the N-cyclopentyl group might favor substitution at the less hindered 6-position.

Recent studies on the halogenation of N,N-dialkylanilines have shown that regioselectivity can be controlled by using N-oxides and thionyl halides. scispace.com For instance, treatment with thionyl bromide can lead to selective para-bromination, while thionyl chloride can favor ortho-chlorination. scispace.com While not specifically studied for this compound, these methods could potentially offer selective halogenation pathways.

Sulfonation: The sulfonation of anilines with concentrated sulfuric acid typically results in the formation of the para-substituted product. chemistrysteps.combyjus.com The reaction proceeds via the formation of anilinium hydrogen sulfate, which upon heating, rearranges to the corresponding aminobenzenesulfonic acid. byjus.com In the case of this compound, the para position is blocked by a methyl group. Therefore, sulfonation would be expected to occur at one of the available ortho positions, likely the 6-position, which is less sterically hindered than the 2-position (adjacent to a methyl group). The reaction is reversible and can be influenced by temperature. wikipedia.org

| Reaction | Reagents | Expected Major Product(s) | Key Considerations |

| Halogenation (controlled) | e.g., N-Bromosuccinimide (NBS) | N-Cyclopentyl-6-bromo-3,4-dimethylaniline | Protection of the amine may be needed to prevent polysubstitution and control regioselectivity. Steric hindrance from the cyclopentyl group is a factor. |

| Sulfonation | Conc. H₂SO₄, heat | N-Cyclopentyl-3,4-dimethyl-6-sulfonic acid | The para position is blocked, directing substitution to an ortho position. The reaction is often reversible. |

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions, including alkylation and acylation.

Alkylation and Acylation Reactions

Alkylation: As a secondary amine, this compound can be alkylated to form a tertiary amine. ncert.nic.in This is typically achieved by reaction with an alkyl halide. For example, reaction with methyl iodide would yield N-cyclopentyl-N,3,4-trimethylaniline. The reaction proceeds via an Sₙ2 mechanism where the amine nitrogen acts as the nucleophile. Over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction, especially with reactive alkylating agents. Modern methods for selective mono-N-alkylation of arylamines often employ metal catalysts. organic-chemistry.org

Acylation: Acylation of the secondary amine can be readily accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. ncert.nic.inderpharmachemica.comnih.govlibretexts.orgpearson.com For instance, reaction with acetyl chloride would produce N-acetyl-N-cyclopentyl-3,4-dimethylaniline. This reaction is often used to protect the amino group during other transformations, such as electrophilic aromatic substitution, as the resulting amide is less activating and less basic. chemistrysteps.com

| Reaction | Typical Reagents | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine |

| Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-acylated amide |

Formation of N-Substituted Derivatives

Beyond simple alkylation and acylation, the secondary amine functionality allows for the synthesis of a wide range of N-substituted derivatives. For example, it can undergo reactions with other electrophiles such as sulfonyl chlorides to form sulfonamides. Reaction with isocyanates would lead to the formation of substituted ureas. These reactions expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Transformations of the Cyclopentyl Ring

The cyclopentyl ring in this compound is a saturated carbocycle and is generally less reactive than the aromatic ring or the amine functionality. However, under certain conditions, it can undergo transformations.

Reactions involving the cleavage of the cyclopentyl ring are typically harsh and may proceed through radical mechanisms at high temperatures. kaust.edu.sa For instance, β-scission of a cyclopentyl radical can lead to ring-opening. kaust.edu.sa However, achieving selective transformations of the cyclopentyl ring without affecting the more reactive aniline moiety would be challenging.

More plausible transformations would involve functionalization of the cyclopentyl ring through radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator. This would likely lead to a mixture of brominated isomers on the cyclopentyl ring. Dehydrogenation of the cyclopentyl ring to a cyclopentenyl or cyclopentadienyl (B1206354) group is another possibility under specific catalytic conditions, although this would likely require high temperatures and specific catalysts, and could compete with other reactions on the aniline part of the molecule. Given the stability of the cyclopentyl ring, its transformation would generally require more forcing conditions than the reactions on the aromatic ring or the amine group.

Functionalization of the Cyclopentyl Moiety

The functionalization of saturated carbocycles, such as the cyclopentyl group in this compound, represents a significant challenge in synthetic chemistry due to the inert nature of C(sp³)–H bonds. However, modern catalytic methods offer pathways to selectively activate these bonds. One such promising approach involves photoredox catalysis, which can facilitate the direct alkylation of α-C-H bonds in aniline derivatives. nih.gov

In a potential transformation, a photoredox mechanism could be employed to activate the C–H bond at the α-position of the cyclopentyl ring (the carbon atom directly attached to the nitrogen). This process would typically involve the following steps:

Formation of an Anilinium Radical Cation : The this compound, acting as an electron donor, undergoes a single electron transfer (SET) to an excited photocatalyst. The electron-donating nature of the 3,4-dimethyl-substituted phenyl ring would facilitate this step.

α-Deprotonation : The resulting anilinium radical cation can then be deprotonated at the α-carbon of the cyclopentyl group by a mild base present in the reaction mixture. This step generates a key α-aminoalkyl radical intermediate.

Radical Coupling : This highly reactive radical can then be trapped by a suitable radical acceptor, such as a bicyclobutane derivative, to form a new C–C bond, effectively functionalizing the cyclopentyl ring. nih.gov

This method allows for the formation of α-cyclobutyl N-alkylaniline products under mild, redox-neutral conditions and is applicable to a range of substituted arylamine derivatives. nih.gov This suggests a viable route for the selective functionalization of the cyclopentyl moiety in this compound, enabling the introduction of new substituents at the position alpha to the nitrogen atom.

Ring Expansion and Contraction Reactions

The alteration of ring size in cyclic systems through rearrangement reactions is a fundamental transformation in organic synthesis, typically driven by the formation of a more stable carbocation or the relief of ring strain.

Ring Expansion

The expansion of the cyclopentyl ring in this compound to a more stable cyclohexyl ring is a theoretically plausible transformation that would proceed via a carbocation rearrangement, often a Wagner-Meerwein shift. libretexts.orgthieme.de The driving force for such a reaction is the increased thermodynamic stability of a six-membered ring compared to a five-membered one. The mechanism would require the generation of a carbocation on the cyclopentyl ring.

A hypothetical pathway for ring expansion could be initiated by:

Carbocation Formation : A carbocation could be generated on a β-carbon of the cyclopentyl ring. This might be achieved through methods like hydride abstraction or by introducing a leaving group onto the ring and inducing its departure.

1,2-Alkyl Shift : Once the carbocation is formed, a 1,2-shift occurs where a C-C bond of the cyclopentyl ring migrates to the adjacent carbocation center. youtube.comyoutube.com This concerted step breaks the five-membered ring and simultaneously forms a new, more stable six-membered ring with the positive charge now located on a different carbon. youtube.comyoutube.com

Quenching the Carbocation : The resulting cyclohexyl carbocation can then be trapped by a nucleophile (e.g., a solvent molecule like water or methanol) or undergo elimination to form an alkene, yielding the final, ring-expanded product. youtube.comechemi.com

Ring Contraction

Ring contraction of a cyclopentyl system is less common than expansion because it would lead to a highly strained four-membered cyclobutane (B1203170) ring. Such reactions are generally unfavorable unless driven by specific structural features, such as the formation of a highly stabilized external carbocation. youtube.com Therefore, ring expansion remains the more probable rearrangement pathway for the cyclopentyl moiety under conditions conducive to carbocation formation.

Investigation of Radical-Mediated Processes and Electron Transfer Mechanisms

The N-alkylaniline scaffold is well-known to participate in radical-mediated processes, particularly through mechanisms involving single electron transfer (SET). This compound, with its electron-rich aromatic ring and available α-hydrogens on the N-alkyl substituent, is an ideal substrate for such transformations. nih.govnih.gov

A key process is the formation of α-aminoalkyl radicals through the photoexcitation of an electron donor-acceptor (EDA) complex. nih.govresearchgate.net The mechanism proceeds as follows:

EDA Complex Formation : this compound acts as the electron donor and forms a weak, non-covalent EDA complex with a suitable electron-acceptor molecule, such as a maleimide (B117702) or a 1,2-dibenzoylethylene. nih.govnih.gov This complex exhibits a characteristic charge-transfer band in its absorption spectrum, often shifted into the visible light region.

Photoinduced Electron Transfer : Upon irradiation with visible light, the EDA complex absorbs energy, promoting a single electron transfer from the aniline donor to the acceptor. nih.gov This generates a radical ion pair, consisting of the this compound radical cation and the acceptor's radical anion.

α-Aminoalkyl Radical Generation : The anilinium radical cation is a key intermediate. A base present in the system then abstracts a proton from the carbon alpha to the nitrogen (on the cyclopentyl ring), leading to the formation of a neutral α-aminoalkyl radical. acs.org This step is often irreversible and drives the reaction forward.

Synthetic Application : The generated α-aminoalkyl radical is a versatile intermediate that can participate in various synthetic transformations. For instance, it can add to activated alkenes (such as the acceptor molecule) in an annulation reaction to construct complex heterocyclic scaffolds like tetrahydroquinolines. nih.govnih.govresearchgate.net

This catalyst-free approach, driven by visible light and often using atmospheric oxygen as a terminal oxidant, represents an efficient and sustainable method for C-C bond formation. nih.gov The electron-donating 3,4-dimethyl groups on the aniline ring of the title compound would be expected to enhance its donor properties, making it a highly suitable substrate for these electron transfer-mediated reactions.

Computational and Theoretical Chemistry Studies of N Cyclopentyl 3,4 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT calculations would be the first step in a theoretical investigation. By solving the Schrödinger equation with approximations for the exchange-correlation energy, DFT can provide a highly accurate three-dimensional model of the molecule's most stable arrangement of atoms. This optimized geometry is crucial for all subsequent calculations. Furthermore, DFT elucidates the electronic structure, detailing how electrons are distributed within the molecule, which is fundamental to its chemical nature.

Conformational Analysis and Potential Energy Surface Scans

The cyclopentyl group attached to the nitrogen atom introduces conformational flexibility. A thorough conformational analysis, likely involving potential energy surface scans, would be necessary to identify the various low-energy conformations (conformers) of N-cyclopentyl-3,4-dimethylaniline. This analysis would reveal the energy barriers between different conformers and determine the most populated shapes of the molecule at a given temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would highlight the likely sites for electrophilic and nucleophilic attack, offering predictions about its intermolecular interactions.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time. An MD simulation of this compound, either in a vacuum or in a solvent, would reveal its dynamic motions, including vibrations, rotations, and conformational changes. If studied in a solvent, MD could also predict how the molecule interacts with its environment, which is crucial for understanding its behavior in real-world applications.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused on this compound. Consequently, there is no published research dedicated to the prediction and correlation of its spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra, with experimental findings.

Theoretical chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. Such studies involve optimizing the molecular geometry of a compound and then calculating various parameters that correspond to different spectroscopic techniques. For instance, theoretical calculations can predict the chemical shifts in ¹H and ¹³C NMR spectroscopy, the vibrational frequencies in IR and Raman spectroscopy, and the electronic transitions observed in UV-Vis spectroscopy.

These theoretical predictions are invaluable for several reasons. They can aid in the interpretation of experimentally obtained spectra, help to assign specific signals to corresponding atoms or functional groups, and provide insights into the molecule's electronic structure and conformational dynamics. The correlation between theoretically predicted data and experimental findings is a critical step in validating both the computational model and the experimental results. A strong correlation enhances the confidence in the structural elucidation of the compound.

However, for this compound, no such computational models or comparative studies appear to have been performed and published. The lack of this research means there are no available data tables presenting predicted spectroscopic values or their correlation with experimental measurements for this specific molecule. The scientific community has yet to direct its focus towards the computational analysis of this compound's spectroscopic characteristics.

Future research initiatives could bridge this gap by performing DFT calculations to predict the ¹H and ¹³C NMR chemical shifts, the vibrational modes for IR and Raman spectra, and the electronic absorption maxima for the UV-Vis spectrum of this compound. These theoretical values could then be compared against experimentally acquired spectra to provide a thorough spectroscopic characterization of the molecule, offering deeper insights into its structural and electronic properties.

Synthesis and Advanced Characterization of N Cyclopentyl 3,4 Dimethylaniline Derivatives

Design Principles for Novel Derivatives Based on Structure-Property Relationships

The design of new derivatives of N-cyclopentyl-3,4-dimethylaniline is guided by established structure-property relationships. The inherent reactivity and electronic nature of the aniline (B41778) core are significantly influenced by its substituents. vaia.comwikipedia.org The N-cyclopentyl and the two methyl groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic substitution. wikipedia.org

Key design principles involve:

Modulating Electronic Properties: Introducing electron-withdrawing or electron-donating groups onto the aromatic ring can fine-tune the electron density of the molecule. This can impact its reactivity, interaction with biological targets, or its photophysical properties. For example, nitration or halogenation would decrease the electron density of the aromatic ring. wikipedia.orgresearchgate.net

Steric Hindrance: The cyclopentyl group and the ortho-methyl group introduce steric bulk around the amine nitrogen and the aromatic ring. vaia.com This can influence the molecule's conformation and its ability to interact with other molecules. Further substitution can be used to control the accessibility of certain parts of the molecule.

Physicochemical Properties: Modifications can be designed to alter properties like lipophilicity, solubility, and permeability. For instance, adding polar functional groups can increase water solubility, while extending alkyl chains can increase lipophilicity. cardiff.ac.uk

The following table outlines the predictable effects of substituting at different positions of the this compound core:

| Modification Site | Type of Substituent | Predicted Effect on Properties |

| Amine Nitrogen | Acyl, Alkyl, Sulfonyl | Alters basicity, introduces potential for new hydrogen bonding interactions, modifies steric bulk. |

| Aromatic Ring | Halogens, Nitro, Cyano | Decreases electron density, alters reactivity in electrophilic substitution, can introduce new binding interactions. |

| Aromatic Ring | Alkoxy, Amino | Increases electron density, enhances reactivity in electrophilic substitution, can introduce hydrogen bonding sites. |

| Cyclopentyl Moiety | Hydroxyl, Carbonyl, Amino | Increases polarity and solubility, provides new points for further conjugation. |

Synthetic Strategies for Complex this compound Conjugates

The synthesis of complex derivatives of this compound can be achieved by targeting its three main structural components.

The secondary amine is a key site for derivatization. Standard reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is generally high-yielding and can be used to introduce a wide variety of functional groups.

N-Alkylation: Introduction of a second alkyl group can be achieved using alkyl halides. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N,N-diaryl or N-alkyl-N-aryl amines.

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as pentafluorobenzenesulfonyl chloride (PFBSC), in a basic medium produces stable sulfonamide derivatives. mdpi.com

A summary of common derivatization reactions at the amine nitrogen is presented below:

| Reaction Type | Reagent | Product | Typical Conditions |

| N-Acylation | Acetyl chloride | N-acetyl-N-cyclopentyl-3,4-dimethylaniline | Aprotic solvent, base (e.g., triethylamine) |

| N-Alkylation | Methyl iodide | N-cyclopentyl-N-methyl-3,4-dimethylaniline | Polar aprotic solvent |

| N-Sulfonylation | PFBSC | N-(pentafluorobenzenesulfonyl)-N-cyclopentyl-3,4-dimethylaniline | Acetonitrile (B52724), NaOH, 40°C mdpi.com |

The 3,4-dimethyl substitution pattern directs electrophilic aromatic substitution to the 2, 5, and 6 positions of the aniline ring. vaia.comwikipedia.org The strong activating effect of the amino group typically favors substitution at the positions ortho and para to it. wikipedia.org

Halogenation: Direct bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The regioselectivity can be influenced by the reaction conditions.

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, but the strongly acidic conditions can lead to side reactions, including oxidation.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be catalyzed by Lewis acids. wikipedia.org However, the basicity of the amine can interfere with the catalyst.

Metal-Catalyzed C-H Functionalization: Modern methods involving transition metal catalysts (e.g., palladium, rhodium, yttrium) can enable direct and selective functionalization of C-H bonds at specific positions of the aromatic ring, offering a powerful tool for creating complex derivatives. nih.govrsc.orggrantome.com

Functionalizing the cyclopentyl group is challenging due to the inertness of its C-H bonds. However, several strategies can be envisioned:

Radical Halogenation: Free-radical halogenation can introduce a handle for further substitution, although it may lack selectivity.

Synthesis from Functionalized Precursors: A more controlled approach involves starting with a functionalized cyclopentanone (B42830). Reductive amination with 3,4-dimethylaniline (B50824) can then be used to construct the target molecule with a pre-installed functional group on the cyclopentyl ring.

Directed C-H Activation: Advanced catalytic methods that utilize the amine as a directing group could potentially achieve selective C-H activation and functionalization of the cyclopentyl ring. acs.org

Advanced Structural Characterization of Derivatives

The unambiguous determination of the structure of novel this compound derivatives relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts of the aromatic protons would be indicative of the substitution pattern.

¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shifts of the aromatic and cyclopentyl carbons provide key structural information.

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the connectivity between protons and carbons, confirming the exact position of substituents on both the aromatic ring and the cyclopentyl moiety.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can help to elucidate the structure of the molecule by showing how it breaks apart.

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including stereochemical details. For instance, crystallographic analysis of related compounds has revealed specific bond angles and conformations. acs.org

The following table provides illustrative NMR data for the parent compound, this compound.

| Atom | ¹H NMR Chemical Shift (ppm, illustrative) | ¹³C NMR Chemical Shift (ppm, illustrative) |

| Aromatic CH (ortho to N) | 6.5-6.7 | 110-115 |

| Aromatic CH (meta to N) | 6.9-7.1 | 128-132 |

| Aromatic C (ipso to N) | - | 145-150 |

| Aromatic C (ipso to CH₃) | - | 125-135 |

| Cyclopentyl CH (alpha to N) | 3.5-3.8 | 55-60 |

| Cyclopentyl CH₂ | 1.4-2.0 | 23-35 |

| Aromatic CH₃ | 2.1-2.3 | 18-22 |

| Amine NH | 3.5-4.5 (broad) | - |

Stereochemical Investigations and Chiral Synthesis of Derivatives

The stereochemistry of this compound derivatives can arise from two main sources:

Chiral Centers on the Cyclopentyl Ring: If the cyclopentyl moiety is substituted, it can contain one or more chiral centers. For example, hydroxylation of the cyclopentyl ring would create stereoisomers.

Atropisomerism: In cases where bulky substituents are introduced at the ortho position of the aromatic ring and on the nitrogen atom, rotation around the C-N bond might be restricted, leading to stable, non-interconverting rotational isomers (atropisomers).

The synthesis of specific stereoisomers requires chiral-aware synthetic methods:

Chiral Resolution: A racemic mixture of a derivative can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Employing chiral catalysts or chiral starting materials can lead directly to the synthesis of a single enantiomer or diastereomer. For instance, the asymmetric reduction of an imine precursor formed from 3,4-dimethylaniline and a cyclopentanone derivative could yield an enantiomerically enriched product. Enantioselective carbonylative coupling reactions have been shown to be effective for the synthesis of α-chiral amides from secondary aryl amines. acs.org

The investigation of the stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities and physical properties.

Potential Applications in Materials Science and As Chemical Building Blocks

Role as a Versatile Chemical Building Block in Organic Synthesis

N-substituted anilines are fundamental building blocks in organic synthesis due to the reactivity of the amino group and the potential for functionalization of the aromatic ring. rsc.orgacs.org The presence of the N-cyclopentyl group can offer steric control and influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of complex organic structures.

While specific reactions involving N-cyclopentyl-3,4-dimethylaniline are not widely documented, the general reactivity of N-alkylated anilines suggests its utility in various coupling reactions and as a precursor for more complex molecules. organic-chemistry.org The development of efficient methods for the synthesis of N-substituted anilines, including those involving metal-free conditions and catalytic processes, highlights the importance of this class of compounds in modern organic chemistry. rsc.orgacs.org

Exploration in Functional Materials

The structural characteristics of this compound suggest its potential for incorporation into advanced functional materials.

Derivatives of 1,3,4-oxadiazole (B1194373) containing N,N-dimethylaniline have been synthesized and investigated for their luminescent properties, indicating their potential use in organic light-emitting diodes (OLEDs). nih.gov Although direct application of this compound in OLEDs has not been reported, its structural similarity to these compounds suggests it could serve as a valuable intermediate. The electron-donating nature of the dimethylaniline moiety can be crucial for charge transport and luminescence in OLED devices.

N,N-dimethylaniline has been used as a functional end-group in polymers for applications in photoinduced block copolymerization. The amino group can participate in various polymerization reactions, allowing for the creation of polymers with specific properties. The bulky cyclopentyl group in this compound could introduce unique steric and conformational properties to polymers and supramolecular structures.

Use in Catalyst Design and Ligand Development

N-substituted anilines can act as ligands for metal catalysts, influencing the catalyst's activity and selectivity. rsc.org For instance, yttrium catalysts have been used for the ortho-selective C-H addition of N,N-dimethyl anilines to alkenes. rsc.org The specific steric and electronic profile of this compound could be harnessed to design novel ligands for a range of catalytic transformations, including cross-coupling reactions and hydrogenations. wikipedia.org The development of cobalt-based metal-organic frameworks for the N-alkylation of anilines further underscores the potential of aniline (B41778) derivatives in catalysis. rsc.org

Precursor for Advanced Chemical Syntheses of Non-Therapeutic Compounds

A significant potential application for this compound lies in its use as a precursor for various non-therapeutic chemical compounds, such as agrochemicals and dyes.

A closely related compound, N-(1-ethylpropyl)-3,4-dimethylaniline , is a key intermediate in the synthesis of herbicides. nih.gov The structural similarity suggests that this compound could also serve as a precursor for novel agrochemicals. The production volume of N-(1-ethylpropyl)-3,4-dimethylaniline highlights the industrial importance of this class of compounds. nih.gov

Furthermore, aniline derivatives are fundamental to the dye industry. britannica.comresearchgate.netresearchgate.net N,N-dimethylaniline, for example, is a precursor to commercially important dyes like malachite green and crystal violet. wikipedia.org The synthesis of azo dyes often involves the diazotization of an aniline derivative followed by coupling with another aromatic compound. unb.ca The specific substitution pattern of this compound could lead to the development of new dyes with unique colors and properties. The synthesis of azo dyes from various aniline derivatives is a well-established field, and this compound could be a valuable addition to the available starting materials. nih.gov

Future Research Directions and Emerging Methodologies

Integration of Continuous-Flow Chemistry for Scalable Synthesis

Continuous-flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

The N-alkylation of anilines, a key step in the synthesis of N-cyclopentyl-3,4-dimethylaniline, is well-suited for flow chemistry. Traditional batch methods for N-alkylation can be difficult to control and may lead to over-alkylation, resulting in mixtures of secondary and tertiary amines. psu.edu Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can enhance selectivity and yield. For instance, the use of packed-bed reactors with heterogeneous catalysts can simplify product purification and catalyst recycling. researchgate.net

Future research could focus on developing a dedicated continuous-flow process for the N-alkylation of 3,4-dimethylaniline (B50824) with cyclopentyl halides or other cyclopentylating agents. This would involve optimizing catalyst selection, solvent, and reaction conditions to maximize the yield and purity of the desired product on a large scale. nih.govresearchgate.net The use of supercritical fluids like carbon dioxide as a reaction medium in flow systems could also offer a greener alternative to traditional organic solvents.

Table 1: Comparison of Batch vs. Potential Continuous-Flow Synthesis of this compound

| Parameter | Conventional Batch Synthesis | Potential Continuous-Flow Synthesis |

| Scalability | Limited, requires larger reactors | Easily scalable by extending run time |

| Safety | Potential for thermal runaway | Improved heat dissipation, smaller reaction volumes |

| Selectivity | Risk of over-alkylation | Precise control can improve mono-alkylation |

| Efficiency | Manual, stepwise processing | Potential for automated, continuous production |

| Sustainability | Generates significant solvent waste | Reduced solvent usage, catalyst recycling |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring can provide invaluable insights into the formation of intermediates and products.

For the synthesis of this compound, techniques like in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy could be employed. These methods allow chemists to observe the reaction as it happens, without the need for sampling and offline analysis. researchgate.netacs.org For example, in-situ NMR could be used to track the conversion of 3,4-dimethylaniline and the formation of the N-cyclopentyl product and any byproducts in real time. acs.org This data is critical for determining reaction endpoints, identifying transient intermediates, and understanding the influence of various parameters on the reaction outcome. rsc.org

Future work in this area could involve the development of specialized probes and flow cells compatible with the conditions required for aniline (B41778) alkylation, potentially under high pressure or temperature. This would enable a deeper understanding of the reaction kinetics and help in the rapid optimization of new synthetic routes.

Development of Chemo- and Regioselective Functionalization Methods

The ability to selectively introduce functional groups at specific positions on a molecule is a cornerstone of modern organic synthesis. For this compound, the aromatic ring presents several positions where functionalization could occur. Developing methods that control both chemo- and regioselectivity is essential for creating a diverse range of derivatives.

The directing effects of the amino and methyl groups on the aniline ring typically guide electrophilic substitution to the ortho and para positions relative to the amine. However, achieving selectivity can be challenging. researchgate.netnih.gov Recent advances in catalysis, including the use of transition metals and organocatalysts, have enabled a wider range of C-H functionalization reactions with high regioselectivity. sigmaaldrich.comcompchem.nl These methods could be adapted to introduce various functional groups, such as halogens, nitro groups, or additional alkyl or aryl moieties, onto the aromatic ring of this compound.

Future research will likely focus on designing new catalytic systems that can achieve site-selective functionalization at less reactive positions or introduce functional groups that are incompatible with traditional methods. This would expand the chemical space accessible from this compound and enable the synthesis of novel compounds with tailored properties.

Table 2: Potential Regioselective Functionalization Reactions for this compound

| Reaction Type | Reagent/Catalyst | Potential Product |

| Halogenation | N-Bromosuccinimide | Bromo-N-cyclopentyl-3,4-dimethylaniline |

| Nitration | Nitric Acid/Sulfuric Acid | Nitro-N-cyclopentyl-3,4-dimethylaniline |

| Friedel-Crafts Acylation | Acetyl Chloride/AlCl₃ | Acetyl-N-cyclopentyl-3,4-dimethylaniline |

| Directed C-H Arylation | Aryl Halide/Pd Catalyst | Aryl-N-cyclopentyl-3,4-dimethylaniline |

Expanding Computational Modeling for Prediction of Novel Chemical Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties, reaction mechanisms, and reactivity. researchgate.netmit.edu By using quantum chemical calculations, researchers can gain insights that are difficult or impossible to obtain through experiments alone.

For this compound, computational models could be used to predict its electronic structure, spectroscopic properties (such as NMR and IR spectra), and the activation energies for various reactions. This information can help in understanding its reactivity and in designing new synthetic routes. For example, by modeling the transition states of different functionalization reactions, it may be possible to predict which reagents and catalysts will lead to the desired chemo- and regioselectivity.

The future of computational modeling in this area will likely involve the use of more sophisticated methods and machine learning algorithms to screen for new reactions and predict the properties of novel derivatives of this compound. This synergy between computational prediction and experimental validation will accelerate the discovery and development of new molecules and materials.

Q & A

How can researchers optimize catalyst systems for the synthesis of N-cyclopentyl-3,4-dimethylaniline?

Methodological Answer :

Catalyst optimization involves systematic testing of active components and modifiers. For example, Sn-doped Pt/C catalysts (e.g., PtSn/C) enhance activity and stability in alkylation/hydrogenation reactions. Researchers should:

- Compare precursors (e.g., potassium chloroplatinate vs. other Pt sources) for optimal metal dispersion .

- Screen reaction parameters (temperature: 50–90°C; pressure: 1.0–2.0 MPa; H₂/substrate molar ratio: 5–15) using a fixed-bed reactor to maximize conversion and selectivity .

- Characterize catalysts via TEM, XPS, and BET surface area analysis to correlate structural properties with performance.

How can contradictions in spectroscopic data for this compound derivatives be resolved?

Methodological Answer :

Contradictions often arise from conformational flexibility or intermolecular interactions. To resolve these:

- Perform X-ray crystallography to determine absolute configuration and hydrogen-bonding networks, as demonstrated for Schiff base analogs .

- Use dynamic NMR to study rotational barriers in cyclopentyl groups, which may cause signal splitting .

- Cross-validate with computational methods (DFT calculations) to predict spectral patterns and compare with experimental data.

What mechanistic insights explain failed coupling reactions involving this compound in copper-catalyzed systems?

Methodological Answer :

Tertiary anilines with bulky substituents (e.g., cyclopentyl) often resist coupling due to steric hindrance or electronic effects. Researchers should:

- Test alternative catalysts (e.g., Pd or Ni) if Cu-based systems fail, as seen in unsuccessful N-methyl-3,4-dimethylaniline coupling attempts .

- Probe radical vs. iminium ion pathways using radical traps (e.g., TEMPO) or isotopic labeling .

- Modify substituents (e.g., replacing cyclopentyl with smaller groups) to assess steric limitations.

What sustainable methodologies can be applied to synthesize this compound?

Methodological Answer :

Green synthesis strategies include:

- Adopting solvent-free or aqueous-phase reactions to minimize waste, inspired by the industrial synthesis of N-(3-pentyl)-3,4-dimethylaniline .

- Using bio-derived catalysts (e.g., immobilized enzymes) for selective C–N bond formation.

- Implementing continuous-flow reactors to enhance energy efficiency and scalability, as demonstrated for similar aniline derivatives .

How should researchers design biological activity assays for this compound derivatives?

Methodological Answer :

For preliminary screening:

- Conduct in vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) using broth microdilution methods .

- Evaluate anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs .

- Use molecular docking to predict interactions with target proteins (e.g., DNA methyltransferases), guided by structural analogs in drug discovery .

What advanced techniques address purification challenges in this compound synthesis?

Methodological Answer :

Byproduct removal requires:

- Multi-step chromatography (e.g., flash silica gel followed by preparative HPLC) for isomers or closely related impurities .

- Recrystallization optimization using solvent polarity gradients (e.g., EtOAC/petroleum ether) to enhance crystal purity .

- Monitoring via LC-MS or GC-MS to track reaction progress and identify side products early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.